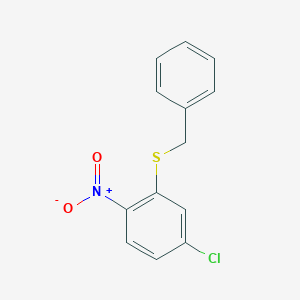

Benzyl(5-chloro-2-nitrophenyl)sulfane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl(5-chloro-2-nitrophenyl)sulfane: It is a yellow crystalline solid with a molecular formula of C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is soluble in organic solvents and is known for its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-chloro-2-nitrophenyl)sulfane typically involves the reaction of 4-chloronitrobenzene with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain a high-purity product .

化学反应分析

Types of Reactions: Benzyl(5-chloro-2-nitrophenyl)sulfane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a catalyst like .

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The benzylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, potassium carbonate.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

Reduction: 2-Benzylthio-4-chloroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Benzylsulfonyl-4-chloronitrobenzene.

科学研究应用

Chemical Synthesis Applications

Benzyl(5-chloro-2-nitrophenyl)sulfane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its utility in organic synthesis includes:

- Nucleophilic Substitution : The compound participates in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives depending on the nucleophile used.

- Reduction and Oxidation Reactions : It can be reduced to form 2-benzylthio-4-chloroaniline or oxidized to yield 2-benzylsulfonyl-4-chloronitrobenzene, demonstrating its versatility as a synthetic precursor .

Table 1: Major Products from this compound

| Reaction Type | Product |

|---|---|

| Reduction | 2-Benzylthio-4-chloroaniline |

| Substitution | Various substituted derivatives |

| Oxidation | 2-Benzylsulfonyl-4-chloronitrobenzene |

Biological Applications

Research indicates that this compound possesses potential biological activities, making it a subject of interest in medicinal chemistry.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. For example, it has been tested for activity against Streptococcus pneumoniae and Staphylococcus aureus, with promising results indicating its potential as a new antibiotic agent .

- Anticancer Potential : Investigations into the anticancer properties of this compound are ongoing, focusing on its mechanism of action involving the reduction of its nitro group to an amino group, which may interact with biological targets .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its role as an intermediate allows for the synthesis of high-value products used in various applications across multiple industries .

Case Study 1: Antimicrobial Research

A study explored the antimicrobial effects of this compound against clinically significant Gram-positive bacteria. The findings indicated that modifications to the compound could enhance its activity, suggesting pathways for developing new antibiotics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound demonstrated that using continuous flow reactors significantly improved yields and purity compared to traditional batch methods. This advancement highlights the importance of efficient production methods in chemical manufacturing .

作用机制

The mechanism of action of Benzyl(5-chloro-2-nitrophenyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

相似化合物的比较

- 2-Benzylthio-4-chlorobenzenesulfonamide

- 2-Benzylthio-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide

- 2-Benzylthio-4-chloro-5-R1-benzenesulfonamides

Comparison: Benzyl(5-chloro-2-nitrophenyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

生物活性

Benzyl(5-chloro-2-nitrophenyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound is largely attributed to its unique chemical structure, which includes a nitro group and a benzylthio moiety. The nitro group can undergo reduction to form an amino group, allowing it to interact with various biological molecules. This transformation is crucial for the compound's reactivity and biological efficacy. The benzylthio group can participate in redox reactions, further influencing the overall biological activity of the compound.

Key Mechanistic Insights:

- Reduction of Nitro Group : Converts to an amino group, enhancing interaction with biological targets.

- Redox Activity : The benzylthio group contributes to the reactivity profile, potentially affecting cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentrations (MICs) have not been extensively documented for this compound alone.

Anticancer Activity

The compound has been investigated for its anticancer potential. Its ability to inhibit tumor cell invasion has been highlighted in studies focusing on matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The compound's structural characteristics allow it to act as a selective inhibitor of gelatinases (MMP-2 and MMP-9), which are implicated in tumor invasiveness .

Cytotoxicity Studies

Cytotoxicity assays reveal that similar benzyl sulfides can exhibit significant toxicity in hepatic cells, suggesting that this compound may also possess cytotoxic properties under certain conditions. This is particularly relevant when considering its metabolic pathways involving cytochrome P450 enzymes, which can lead to the formation of reactive intermediates .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 2-Benzylthio-4-chlorobenzenesulfonamide | Structure | Antimicrobial | Exhibits strong antibacterial activity |

| 2-Benzylthio-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | Structure | Anticancer | Inhibits tumor cell invasion |

| This compound | Structure | Antimicrobial, Anticancer | Unique combination of functional groups |

Comparison Summary : this compound stands out due to its specific combination of functional groups that confer distinct reactivity patterns and biological activities compared to similar compounds. Its potential as both an antimicrobial and anticancer agent makes it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited significant antibacterial effects against Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential applications for this compound in treating bacterial infections .

- Inhibition of Tumor Invasion : Research highlighted that certain derivatives could effectively inhibit MMP activity in fibrosarcoma cells, indicating a promising avenue for anticancer therapy development .

- Cytotoxic Mechanisms : Investigations into related benzyl sulfides revealed metabolic pathways leading to cytotoxic effects through unstable thiol intermediates, raising awareness about the safety profile of such compounds in therapeutic contexts .

常见问题

Basic Research Questions

Q. What synthetic routes are available for Benzyl(5-chloro-2-nitrophenyl)sulfane, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzyl thiol derivative and 5-chloro-2-nitroaryl halides. Optimization includes varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., K₂CO₃). For nitro group reduction, reductive methods using iron in glacial acetic acid (e.g., 1.5 equiv Fe, 6M AcOH, 70°C) are effective . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), benzyl methylene (δ 4.3 ppm), and nitro/chloro substituents.

- X-ray crystallography : Resolve bond distances (e.g., C–S bond: ~1.78 Å) and angles (e.g., C–S–C: ~105°) to validate geometry. Atomic coordinates from related sulfanyl-benzoyl derivatives provide reference frameworks .

- Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]+ at m/z 307.

Q. What are the key reactivity patterns of the nitro, chloro, and sulfane groups in this compound?

- Methodological Answer :

- Nitro group : Acts as an electron-withdrawing group, facilitating electrophilic substitution at the para position. Reduction to amine (Fe/AcOH) enables cyclization reactions .

- Chloro group : Participates in SNAr reactions (e.g., with amines/thiols) under basic conditions (KOH, DMSO, 100°C).

- Sulfane sulfur : Prone to oxidation (e.g., to sulfoxide with H₂O₂) or nucleophilic displacement. Monitor reactivity via TLC or in situ IR.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reductive cyclization pathways of derivatives of this compound?

- Methodological Answer : Use isotopic labeling (e.g., 15N-nitro group) and intermediate trapping (e.g., hydrazine adducts) to track reaction pathways. DFT calculations (B3LYP/6-31G*) model transition states, while HPLC-MS monitors intermediates. For example, reduction of the nitro group to amine precedes intramolecular cyclization to form benzimidazoles .

Q. What strategies enable the detection and quantification of sulfane sulfur species in derivatives?

- Methodological Answer :

- Cyanolysis : React with KCN (pH 8.5–10) to form thiocyanate, quantified via UV at 460 nm.

- Fluorescent probes (e.g., SSP2) : Measure fluorescence intensity (λex = 488 nm, λem = 520 nm) after sulfane sulfur-mediated cyclization .

- H₂S generation : Treat with DTT (1 mM, pH 7.4) and quantify H₂S via HPLC with monobromobimane derivatization.

Q. How can computational chemistry predict electronic properties and regioselectivity in reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro group) and nucleophilic sites (sulfur). Use crystallographic data (e.g., bond lengths from ) to parameterize molecular dynamics simulations. Predict substituent effects on reaction barriers (e.g., Hammett σ constants for chloro/nitro groups).

Q. What advanced applications exist for this compound in heterocyclic synthesis?

- Methodological Answer : Use as a precursor for benzimidazoles via reductive cyclization (Fe/AcOH, 70°C, 12 h). Optimize yields by varying substituents on the benzyl group or nitro position. Characterize products via XRD and compare with reported heterocycles (e.g., 1-amino-6-chloro-2-(pyrrolyl)benzimidazole) .

Q. Methodological Notes

- References : Ensure all synthetic steps comply with safety protocols for nitro and sulfur-containing compounds.

- Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for analogous structures .

- Contradictions : Discrepancies in reported bond distances (e.g., C–S vs. S–O in sulfonyl derivatives) may arise from crystallographic resolution limits; use averaged values from multiple datasets .

属性

IUPAC Name |

2-benzylsulfanyl-4-chloro-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVHUHUCUDNMJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。